[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine
Overview
Description
4-(Chlorophenyl)(cyclopentyl)methyl)(methyl)amine, also known as 4-chloro-N-cyclopentylmethyl-benzylamine, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a cyclic amine that can be synthesized from the reaction of 4-chlorobenzaldehyde and cyclopentylmethyl amine. 4-Chloro-N-cyclopentylmethyl-benzylamine has been found to be a useful tool in the study of various biochemical and physiological processes, and has been used in laboratory experiments to gain further insight into the mechanisms of action of certain drugs and other compounds.
Scientific Research Applications
Synthesis of Ketamine Analogues
(4-Chlorophenyl)(cyclopentyl)methylamine is a precursor in the synthesis of ketamine analogues. Ketamine is a well-known anesthetic used in both human and veterinary medicine. Researchers have developed protocols for synthesizing ketamine using intermediates derived from this compound .
Development of Antimicrobial Agents
The structure of (4-Chlorophenyl)(cyclopentyl)methylamine allows for the creation of derivatives with potential antimicrobial properties. The chlorophenyl group, in particular, is known to contribute to antimicrobial activity .
Creation of Anti-inflammatory Drugs
Compounds derived from (4-Chlorophenyl)(cyclopentyl)methylamine have been evaluated for their anti-inflammatory properties. This is particularly relevant in the search for new medications that can treat inflammation with fewer side effects .
Analgesic Applications
The analgesic (pain-relieving) potential of derivatives of (4-Chlorophenyl)(cyclopentyl)methylamine is another area of interest. Researchers are exploring how modifications to the compound can enhance its pain-relieving capabilities .
Neuroprotective Properties
There is interest in investigating whether (4-Chlorophenyl)(cyclopentyl)methylamine derivatives can serve as neuroprotective agents. This could have implications for treating neurodegenerative diseases or protecting neuronal function .
Antitumor and Cytotoxic Drug Development
The compound’s framework is being studied for its potential use in antitumor and cytotoxic drugs. The goal is to find new treatments for cancer that are more effective and have fewer adverse effects .
Chemical Reaction Accelerators
Due to its unique chemical structure, (4-Chlorophenyl)(cyclopentyl)methylamine can be used to accelerate certain chemical reactions. This application is valuable in industrial processes and scientific research .
Synthesis of Thiazole Derivatives
Thiazole derivatives have a wide range of biological activities. (4-Chlorophenyl)(cyclopentyl)methylamine can be used to synthesize these derivatives, which can then be applied in various medicinal contexts .
properties
IUPAC Name |
1-(4-chlorophenyl)-1-cyclopentyl-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-15-13(10-4-2-3-5-10)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXISJAWYFDNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCCC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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